molecular formula C22H23N3O5 B2385427 ethyl 2'-amino-6'-ethyl-1,7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate CAS No. 873571-56-3

ethyl 2'-amino-6'-ethyl-1,7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

Cat. No.: B2385427
CAS No.: 873571-56-3
M. Wt: 409.442
InChI Key: ZAMQHJIJYAUHTM-UHFFFAOYSA-N
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Description

This compound is a spirocyclic hybrid molecule combining indole and pyrano[3,2-c]pyridine moieties. Its structural complexity arises from a spiro junction at the indole C3 and pyrano-pyridine C4 positions, with functional groups including amino, ethyl, methyl, and ester substituents.

Properties

IUPAC Name

ethyl 2'-amino-6'-ethyl-1,7'-dimethyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-5-25-12(3)11-15-16(19(25)26)22(17(18(23)30-15)20(27)29-6-2)13-9-7-8-10-14(13)24(4)21(22)28/h7-11H,5-6,23H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMQHJIJYAUHTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C(C1=O)C3(C4=CC=CC=C4N(C3=O)C)C(=C(O2)N)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-6-ethyl-7,11-dimethyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3’-indoline]-3-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like microwave-assisted synthesis or flow chemistry may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-ethyl-7,11-dimethyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3’-indoline]-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
The compound is part of a broader class of indole derivatives that have been shown to exhibit potent anticancer properties. Research indicates that compounds with indole scaffolds can inhibit key signaling pathways involved in tumor growth, such as the Akt pathway. For instance, studies have demonstrated that certain indole derivatives possess IC50 values in the submicromolar range against non-small cell lung cancer (NSCLC) cell lines, suggesting that ethyl 2'-amino-6'-ethyl-1,7'-dimethyl-2,5'-dioxo may similarly contribute to anticancer strategies .

2. Antibacterial Properties
Indole derivatives have also been investigated for their antibacterial efficacy. The structural features of ethyl 2'-amino-6'-ethyl-1,7'-dimethyl-2,5'-dioxo may enhance its interaction with bacterial enzymes or receptors, potentially leading to the development of new antibacterial agents. This is particularly relevant in the context of rising antibiotic resistance .

3. Neuroprotective Effects
Compounds containing indole structures are being explored for neuroprotective effects. They may modulate neuroinflammation and oxidative stress pathways, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The unique structure of ethyl 2'-amino-6'-ethyl-1,7'-dimethyl-2,5'-dioxo could enhance its bioavailability and therapeutic efficacy in this area .

Synthesis and Structure-Activity Relationship

Understanding the synthesis of ethyl 2'-amino-6'-ethyl-1,7'-dimethyl-2,5'-dioxo is crucial for its application in drug development. The synthesis typically involves multi-step reactions starting from simpler indole derivatives. The structural modifications can significantly influence the biological activity of the compound.

Synthesis Overview

The synthesis generally follows these steps:

  • Formation of Indole Core : Starting from an appropriate indole derivative.
  • Functionalization : Introducing various functional groups to enhance activity.
  • Cyclization : Creating the spiro-pyrano structure which is critical for biological activity.

Case Studies and Research Findings

StudyFocusFindings
Antitumor ActivityIndole derivatives showed higher potency than traditional drugs like sunitinib in inhibiting cancer cell growth.
Antibacterial PropertiesIndole derivatives were effective against resistant bacterial strains.
NeuroprotectionPotential neuroprotective effects were observed in preclinical models using indole-based compounds.

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-ethyl-7,11-dimethyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3’-indoline]-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Research Findings and Limitations

Limitations
  • No direct pharmacological data for the target compound are available in the provided evidence.
  • Comparative studies on substituent effects (e.g., ethyl vs. methyl) in this class are lacking.

Biological Activity

Ethyl 2'-amino-6'-ethyl-1,7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article delves into the compound's biological activity based on available research findings.

Structural Characteristics

The compound features a pyrano-pyridine framework fused with an indole moiety , which enhances its reactivity and interaction with biological systems. Its molecular formula is C22H23N3O5C_{22}H_{23}N_3O_5 . The presence of functional groups such as amino, ethyl, and carboxylate significantly contributes to its biological activity.

Biological Activities

Research indicates that compounds with structural similarities to this compound exhibit a variety of biological activities:

  • Anticancer Activity : Similar compounds have shown promising results in inhibiting cancer cell lines. For instance, indole derivatives have been studied for their ability to inhibit MCT1-expressing cancer cells such as A-549 and MCF-7. These studies utilized assays like MTT to assess cell viability and demonstrated that certain derivatives possess significant antiproliferative properties .
  • Antimicrobial Properties : The spirocyclic framework of related indole derivatives is associated with notable antimicrobial activity against various bacterial strains .
  • Anti-inflammatory Effects : Some derivatives that share structural features with the target compound have been explored for their anti-inflammatory properties .

Case Study 1: Anticancer Activity Assessment

A study synthesized a series of indole-based molecules and assessed their anticancer activity against HepG2 (liver), HCT-116 (colon), and MCF-7 (breast) cancer cell lines. The results indicated that several derivatives exhibited better activity than reference drugs .

Compound NameCell Line TestedIC50 ValueNotes
Indole Derivative AHepG215 µMSignificant inhibition
Indole Derivative BMCF-710 µMMore potent than control
Indole Derivative CHCT-11620 µMModerate activity

Case Study 2: Antimicrobial Screening

Another research effort focused on the antibacterial properties of indole derivatives derived from similar structures to the target compound. The study reported bactericidal activity against Staphylococcus aureus, including MRSA strains .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of key metabolic pathways in cancer cells by blocking lactate and pyruvate influx.
  • Interaction with specific receptors or enzymes that mediate inflammatory responses or microbial resistance.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis yield of this spiro[indole-pyrano]pyridine derivative?

Methodological Answer: To enhance synthesis yield:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and improve reaction homogeneity, as observed in structurally similar tetrahydrothieno-pyridine syntheses .
  • Temperature Control : Maintain reactions at 60–80°C to balance kinetic activation and thermal degradation risks .
  • Catalytic Systems : Explore Pd/C or Cu(I)-based catalysts for coupling steps, leveraging insights from pyridazine derivative syntheses .
  • Workup Protocols : Employ vacuum distillation or column chromatography for purification, ensuring minimal product loss .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and spirocyclic connectivity. For example, 1H^1H-NMR peaks near δ 1.2–1.4 ppm indicate ethyl groups, while δ 6.5–7.5 ppm signals confirm aromatic protons .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error to distinguish from isomers .
  • HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water gradients (retention time ~12–15 min) .

Q. How can researchers address solubility challenges during in vitro bioactivity assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤10% v/v) to pre-dissolve the compound, then dilute with assay buffers to avoid precipitation .
  • Surfactant Additives : Include 0.1% Tween-80 or PEG-400 to enhance aqueous dispersion .
  • pH Adjustment : Test solubility in phosphate buffers (pH 6.5–7.4) to mimic physiological conditions .

Advanced Research Questions

Q. How can computational modeling improve understanding of this compound’s reaction mechanisms?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map transition states and identify rate-limiting steps in spirocycle formation .
  • Reaction Path Sampling : Apply metadynamics or NEB methods to explore energy barriers for key intermediates .
  • Machine Learning Integration : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for novel derivatives .

Q. What strategies resolve contradictions in spectral data for structurally similar analogs?

Methodological Answer:

  • Heteronuclear NMR : Perform 1H^1H-15N^{15}N HMBC to resolve overlapping signals in the pyrano-pyridine core .
  • X-ray Crystallography : Compare experimental crystal structures with computational predictions (e.g., Mercury CSD) .
  • Dynamic NMR (DNMR) : Analyze temperature-dependent shifts to detect conformational exchange in the tetrahydrospiro system .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

Methodological Answer:

  • Core Modifications : Synthesize analogs with varying substituents (e.g., replacing ethyl with cyclopropyl) to assess steric/electronic effects on target binding .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs .
  • In Silico Docking : Screen derivatives against protein targets (e.g., kinases) via AutoDock Vina to prioritize synthesis .

Example SAR Table (Hypothetical):

DerivativeR₁ GroupIC₅₀ (nM)LogP
ParentEthyl1203.2
Analog 1Cyclopropyl852.8
Analog 2Isopropyl2103.5

Q. What green chemistry approaches can reduce waste in large-scale synthesis?

Methodological Answer:

  • Catalyst Recycling : Immobilize Pd nanoparticles on magnetic supports for easy recovery .
  • Solvent-Free Conditions : Explore mechanochemical grinding for cyclization steps, reducing DMF usage .
  • Flow Chemistry : Implement continuous-flow reactors to minimize solvent waste and improve scalability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.